Fmoc-1-methyl-DL-tryptophan

Description

BenchChem offers high-quality Fmoc-1-methyl-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1-methyl-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

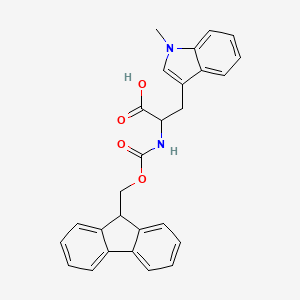

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-1-methyl-DL-tryptophan chemical properties

An In-depth Technical Guide to Fmoc-1-methyl-DL-tryptophan: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of Nα-Fmoc-1-methyl-DL-tryptophan, a crucial building block in modern peptide synthesis and drug discovery. We will delve into its fundamental chemical properties, established protocols for its synthesis and application, and its significant role in advancing therapeutic research. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this modified amino acid derivative.

Introduction: The Strategic Advantage of a Modified Tryptophan

Fmoc-1-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, strategically modified for enhanced performance in Solid-Phase Peptide Synthesis (SPPS). It incorporates two key features: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl group on the first position of the indole ring.

The Fmoc group is a base-labile protecting group, central to the most widely used SPPS strategy.[1][2] Its stability under acidic conditions and clean removal with a mild base like piperidine allows for the sequential addition of amino acids to a growing peptide chain with minimal side reactions.[1][3] This orthogonality is crucial for the synthesis of complex and sensitive peptides.[3]

The 1-methyl modification on the indole side chain of tryptophan offers a distinct advantage. The indole nitrogen of a standard tryptophan residue can be susceptible to oxidation and modification during the acidic conditions of cleavage from the resin in peptide synthesis.[4] Methylation at the N1 position effectively blocks this reactivity, preventing undesired side products and improving the overall purity and yield of the final peptide. Furthermore, 1-methyl-tryptophan is a known inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy, making peptides containing this residue of significant interest for drug development.[5][6][7][8]

This guide will explore the synergy of these modifications, providing a detailed examination of the chemical properties, synthesis, and practical applications of Fmoc-1-methyl-DL-tryptophan.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-1-methyl-DL-tryptophan is fundamental for its effective use in the laboratory. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [9][10] |

| Molecular Weight | 440.5 g/mol | [9][10][11] |

| CAS Number | 1334509-86-2 (for L-isomer) | [9][11] |

| Appearance | White to off-white solid/powder | [9][11][12] |

| Purity | ≥ 95% | [11][12] |

| Melting Point | 250 °C (decomposes) for 1-Methyl-DL-tryptophan | |

| Solubility | Soluble in DMF and DMSO.[9][13] The Fmoc group generally enhances solubility in organic solvents used in peptide synthesis. | |

| Storage Conditions | Store at 0-8°C, with some suppliers recommending ≤ -4°C.[9][11][12] |

Synthesis and Analytical Characterization

While Fmoc-1-methyl-DL-tryptophan is commercially available, understanding its synthesis and the methods for verifying its purity and identity is crucial for quality control in research and development.

General Synthetic Approach

The synthesis of Fmoc-1-methyl-DL-tryptophan typically involves two key steps: the methylation of the indole nitrogen of a suitable tryptophan precursor, followed by the protection of the alpha-amino group with the Fmoc moiety. A general synthetic scheme is outlined below.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 8. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. N-Fmoc-1-methyl-L-tryptophan 95% | CAS: 1334509-86-2 | AChemBlock [achemblock.com]

- 11. N-Fmoc-1-methyl-L-tryptophan | 1334509-86-2 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. medchemexpress.com [medchemexpress.com]

Fmoc-1-methyl-DL-tryptophan structure and function

Structure, Function, and Application in Peptide-Based Drug Discovery

Executive Summary

Fmoc-1-methyl-DL-tryptophan is a specialized amino acid derivative serving a dual role in modern chemical biology: it functions as a robust building block for Solid-Phase Peptide Synthesis (SPPS) and as a carrier of the 1-methyl-tryptophan (1-MT) moiety, a potent inhibitor of the metabolic checkpoint enzyme Indoleamine 2,3-dioxygenase (IDO).

This guide addresses the physicochemical properties, synthetic challenges, and biological rationale for utilizing this specific derivative. It is designed for researchers developing peptidomimetics, proteolysis-targeting chimeras (PROTACs), or peptide-drug conjugates (PDCs) targeting the kynurenine pathway.

Chemical Architecture & Properties[1]

Structural Disambiguation

CRITICAL NOTE: In tryptophan nomenclature, the position of the methyl group fundamentally alters biological activity.

-

1-Methyl (Indole-N): Methylation at the indole nitrogen. This removes the hydrogen bond donor capability of the side chain. This is the IDO inhibitor motif. [1]

- -N-Methyl: Methylation at the backbone amine. This alters peptide bond conformation (cis/trans) and proteolytic stability.

-

C-Methyl (e.g., 7-methyl): Methylation on the benzene ring of the indole.

Subject Molecule: Fmoc-1-methyl-DL-tryptophan refers to the Indole-N-methylated species.

Physicochemical Profile[1]

| Property | Specification | Technical Implication |

| Molecular Formula | ||

| Molecular Weight | ~440.5 g/mol | |

| Chirality | DL (Racemic) | Contains both (S) and (R) enantiomers.[2][3] Requires chiral separation if stereospecificity is mandatory. |

| Fmoc Group | N- | Base-labile (20% Piperidine). Compatible with standard Fmoc/tBu SPPS. |

| Side Chain | 1-Methylindole | Hydrophobic . Lacks H-bond donor. Resistant to oxidative side reactions common in Trp. |

| Solubility | DMF, NMP, DMSO | Low solubility in DCM or water. Requires polar aprotic solvents for coupling. |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Structural decomposition of Fmoc-1-methyl-DL-tryptophan highlighting the pharmacophore (Indole) and synthetic handles.

Biological Significance: The IDO Pathway[5][6]

The primary utility of the 1-methyl-tryptophan moiety lies in immuno-oncology. Tumors overexpress IDO (Indoleamine 2,3-dioxygenase) to degrade Tryptophan (Trp) into Kynurenine (Kyn). This depletion of Trp and accumulation of Kyn creates an immunosuppressive microenvironment, effectively "blinding" T-cells.

Mechanism of Action[2][6]

-

Substrate Mimicry: 1-Methyl-Trp mimics Tryptophan.[4]

-

Enzyme Blockade: It binds to the active site of IDO but cannot be metabolized due to the 1-methyl blockade.

-

Immune Restoration: Tryptophan levels recover

mTOR pathway reactivates in T-cells

Pathway Diagram

Figure 2: The Indoleamine 2,3-dioxygenase (IDO) pathway and the intervention point of 1-Methyl-Tryptophan derivatives.[5][6]

Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)[1]

Using Fmoc-1-methyl-DL-tryptophan in SPPS presents specific advantages and challenges compared to standard Fmoc-Trp(Boc)-OH.

Advantages[9]

-

Side Reaction Suppression: Standard Tryptophan is prone to alkylation at the indole nitrogen during the acidic cleavage step (TFA treatment). Because the 1-position is already methylated in this derivative, indole alkylation is chemically impossible . This eliminates the need for scavengers specific to indole protection.

-

Peptidomimetic Stability: The methyl group increases lipophilicity, potentially improving the membrane permeability of the resulting peptide.

Challenges & Solutions

-

Steric Hindrance: The methyl group adds bulk. While not as hindering as N-alpha methylation, it can slow down coupling rates.

-

Solution: Use stronger coupling reagents (HATU/HOAt) rather than standard HBTU/HOBt.

-

-

Racemic Mixture (DL): The reagent is a mixture of enantiomers.

-

Implication: Coupling this to a chiral resin or peptide will result in diastereomers (e.g., L-L and L-D sequences). These will likely have different retention times on HPLC.

-

Strategy: If a pure isomer is required, use chiral HPLC for purification after synthesis, or source the enantiopure (L or D) starting material if budget permits. For library screening, the DL mixture is often acceptable.

-

Experimental Protocols

Standard Coupling Protocol (Fmoc Strategy)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Reagents:

-

Amino Acid: Fmoc-1-methyl-DL-tryptophan (4.0 eq relative to resin loading).

-

Activator: HATU (3.9 eq).

-

Base: DIPEA (Diisopropylethylamine) (8.0 eq).

-

Solvent: DMF (Anhydrous).

Workflow:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Treat resin with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds to pre-activate.

-

Coupling: Add the activated solution to the resin. Shake at room temperature for 60–90 minutes .

-

Note: Due to the DL nature and hydrophobicity, extended coupling times are recommended to ensure yield.

-

-

Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using fresh reagents.

-

Capping (Optional): Acetic anhydride/Pyridine in DMF to cap unreacted amines.

Cleavage & Work-up

Because the indole is methylated, the cleavage cocktail can be simplified (less need for EDT/Thioanisole unless other sensitive residues like Met/Cys are present).

Cocktail:

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5%

-

H2O: 2.5%

Procedure:

-

Add cocktail to resin. Shake for 2–3 hours.

-

Precipitate filtrate in cold Diethyl Ether.

-

Centrifuge and wash pellet

with Ether. -

Lyophilize from Water/Acetonitrile.

Quality Control & Characterization

When analyzing peptides containing Fmoc-1-methyl-DL-tryptophan, expect the following:

-

HPLC: If the peptide contains other chiral centers, the DL-tryptophan incorporation will yield a "doublet" peak (splitting) corresponding to the diastereomers. This is normal and confirms the presence of the racemic input.

-

Mass Spectrometry (ESI-MS):

-

Mass shift: +14 Da relative to standard Tryptophan (Methyl group).

-

Fragmentation: The indole ring is stable; characteristic fragmentation patterns of Trp will be observed but shifted.

-

References

-

Peterson, A. C., et al. (2018). "Evaluation of 1-Methyl-D-tryptophan (Indoximod) as an Inhibitor of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry.

-

Munn, D. H., & Mellor, A. L. (2013). "Indoleamine 2,3-dioxygenase and metabolic control of immune responses."[5][7] Trends in Immunology.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9] Chemical Reviews.

-

PubChem. (n.d.).[2] "Fmoc-1-methyl-DL-tryptophan Compound Summary." National Library of Medicine.

-

Bachem. (2024). "Fmoc-Trp derivatives in SPPS: Technical Note." Bachem Technical Library.

Sources

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 5. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]

- 6. Effects of 1-Methyltryptophan on Immune Responses and the Kynurenine Pathway after Lipopolysaccharide Challenge in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 9. chempep.com [chempep.com]

An In-Depth Technical Guide to the Application of Fmoc-1-methyl-DL-tryptophan in Peptide Synthesis and Drug Discovery

This guide provides an in-depth exploration of Fmoc-1-methyl-DL-tryptophan, a critical building block for researchers, chemists, and drug development professionals. We will delve into its core applications, the technical nuances of its use in solid-phase peptide synthesis (SPPS), and its strategic importance in the development of next-generation therapeutics, particularly in the realm of immuno-oncology.

Introduction: The Strategic Advantage of N-Methylation on the Indole Ring

Fmoc-1-methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, distinguished by two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl group on the indole nitrogen. While the Fmoc group is a cornerstone of modern solid-phase peptide synthesis, it is the N-methylation of the indole ring that imparts unique and strategically valuable properties to this amino acid derivative.

The methylation at the 1-position of the indole ring offers several advantages:

-

Enhanced Stability: The indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during the acidic conditions of peptide cleavage from the solid support[1]. Methylation of the indole nitrogen mitigates these side reactions, leading to higher purity of the final peptide product.

-

Increased Solubility: The introduction of the methyl group can enhance the solubility of the resulting peptide, a critical factor for both synthesis and the formulation of peptide-based drugs[2].

-

Modulation of Biological Activity: Crucially, 1-methyl-tryptophan is a known inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[3][4]. Incorporating this residue into a peptide sequence can bestow it with IDO1 inhibitory properties.

This guide will explore these facets in detail, providing both the theoretical underpinnings and practical guidance for the effective utilization of Fmoc-1-methyl-DL-tryptophan.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-1-methyl-DL-tryptophan is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[1][5]. SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support[5]. The Fmoc protecting group is central to this process, as its lability to basic conditions allows for the selective deprotection of the N-terminus at each cycle of amino acid addition[6].

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The incorporation of Fmoc-1-methyl-DL-tryptophan into a peptide sequence follows the standard Fmoc-SPPS cycle. The key steps are outlined below and visualized in the accompanying workflow diagram.

Figure 1: A generalized workflow for the incorporation of Fmoc-1-methyl-DL-tryptophan in solid-phase peptide synthesis.

Experimental Protocol: Manual Incorporation of Fmoc-1-methyl-DL-tryptophan

The following is a representative protocol for the manual incorporation of Fmoc-1-methyl-DL-tryptophan into a growing peptide chain on a solid support. This protocol is based on standard Fmoc-SPPS procedures and includes considerations for the potentially sterically hindered nature of this N-methylated amino acid[7][8].

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-1-methyl-DL-tryptophan

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing solvent: DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel[5].

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

-

Drain the solution and repeat the deprotection step for an additional 7 minutes[7].

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct[7].

-

Coupling:

-

In a separate vial, dissolve Fmoc-1-methyl-DL-tryptophan (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours. Due to the potential for steric hindrance from the N-methyl group, a longer coupling time and/or double coupling may be necessary to ensure complete reaction[9].

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates a complete coupling reaction.

-

Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final product.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups[10]. TIS is included as a scavenger to protect the 1-methyl-tryptophan residue from re-alkylation by reactive cationic species generated during cleavage.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Optimization and Troubleshooting

| Challenge | Causality | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the N-methyl group on the indole ring can slow down the reaction kinetics. | - Use a more potent coupling reagent such as HATU or PyAOP. - Increase the coupling time (e.g., to 2-4 hours). - Perform a "double coupling" by repeating the coupling step with fresh reagents. - Consider microwave-assisted peptide synthesis to accelerate the reaction. |

| Side Reactions during Cleavage | The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated during TFA cleavage. | - Use a cleavage cocktail containing a scavenger such as Triisopropylsilane (TIS) or ethanedithiol (EDT). - Minimize the cleavage time as much as possible while ensuring complete deprotection. |

| Aggregation | Long or hydrophobic peptide sequences can aggregate on the solid support, hindering reagent access. | - Synthesize at a lower substitution level on the resin. - Use a more polar solvent mixture (e.g., DMF/NMP). - Incorporate pseudoproline dipeptides or other "difficult sequence"-breaking elements. |

| Purification Difficulties | Peptides containing the hydrophobic 1-methyl-tryptophan residue may be difficult to purify by RP-HPLC due to poor solubility in aqueous mobile phases or strong retention on the column. | - Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase. - Use a shallow gradient during RP-HPLC to improve resolution. - Consider using a different stationary phase or ion-pairing reagent. |

Application in Drug Discovery: Targeting the IDO1 Pathway

The incorporation of 1-methyl-tryptophan into peptides is a strategic choice for the design of novel therapeutics, particularly in the field of immuno-oncology. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein that is overexpressed in many tumors. IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine, leading to a local depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade the immune system[3][11].

1-methyl-tryptophan acts as a competitive inhibitor of IDO1, blocking its enzymatic activity and thereby helping to restore anti-tumor immunity[3][12]. By incorporating Fmoc-1-methyl-DL-tryptophan into peptide sequences, researchers can develop peptide-based drugs that are targeted to specific tissues or cell types and that also possess IDO1 inhibitory activity.

The IDO1 Catalytic Cycle and Inhibition by 1-methyl-tryptophan

The following diagram illustrates the catalytic cycle of IDO1 and the mechanism of its inhibition by 1-methyl-tryptophan.

Figure 2: The catalytic cycle of IDO1 and its competitive inhibition by 1-methyl-tryptophan.

Conclusion and Future Perspectives

Fmoc-1-methyl-DL-tryptophan is a versatile and powerful tool in the arsenal of the peptide chemist and drug developer. Its utility in solid-phase peptide synthesis, coupled with the inherent biological activity of the 1-methyl-tryptophan moiety, opens up exciting possibilities for the design of novel peptide-based therapeutics. While the steric hindrance of the N-methyl group can present challenges during synthesis, these can be overcome with optimized protocols and the use of modern coupling reagents.

The ongoing clinical interest in IDO1 inhibitors underscores the therapeutic potential of molecules containing 1-methyl-tryptophan[13][14]. As our understanding of the tumor microenvironment and immune evasion mechanisms deepens, the targeted delivery of IDO1 inhibitory peptides synthesized with Fmoc-1-methyl-DL-tryptophan represents a promising avenue for the development of more effective and selective cancer immunotherapies.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not available)

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-14. [Link]

- Coupling Efficiency of Fmoc-Trp(Mts)-OH: A Comparative Analysis of Reagents. (URL not available)

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1488. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3219. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1337-1345. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1337-1345. [Link]

-

The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(52), 89634-89646. [Link]

-

Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(10), 2942. [Link]

-

Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(46), 17265-17270. [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(10), 3885-3890. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]

-

Saturated Solubility and Thermodynamic Evaluation of l -Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. Journal of Chemical & Engineering Data, 65(11), 5436-5447. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1930-1942. [Link]

-

Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1503. [Link]

-

Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e000821. [Link]

-

Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 65(1), 115-131. [Link]

-

Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6241-6248. [Link]

-

HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 195-216. [Link]

-

Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir, 35(39), 12702-12711. [Link]

-

The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 313. [Link]

-

The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823. [Link]

-

Trial watch: IDO inhibitors in cancer therapy. Molecular & Cellular Oncology, 4(5), e1353496. [Link]

-

Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. RCSB PDB. [Link]

-

HPLC of Peptides and Proteins. ResearchGate. [Link]

-

Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

-

Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1930-1942. [Link]

-

Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry, 52(2), 227-246. [Link]

-

High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 59-68. [Link]

-

Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]

-

Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Angewandte Chemie International Edition, 60(3), 1332-1337. [Link]

-

Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research, 21(21), 4784-4791. [Link]

-

The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(52), 89634-89646. [Link]

-

How to retain a short hydrophobic peptide on the HPLC. Reddit. [Link]

-

Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir, 35(39), 12702-12711. [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pnas.org [pnas.org]

- 12. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for Fmoc-1-methyl-DL-tryptophan

This technical guide details the spectroscopic characterization, synthesis, and quality control of Fmoc-1-methyl-DL-tryptophan (

Executive Summary

Fmoc-1-methyl-DL-tryptophan is a protected amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). The methylation of the indole nitrogen (

-

Conformational Studies: Disrupting intramolecular H-bonds to probe secondary structures.

-

Pharmacokinetics: Increasing lipophilicity and membrane permeability.

-

Metabolic Stability: Reducing susceptibility to enzymatic degradation.

This guide provides a comprehensive spectroscopic breakdown (NMR, MS, UV), synthesis protocols, and quality assurance workflows.

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

| Common Name | Fmoc-1-methyl-DL-tryptophan; Fmoc- |

| CAS Number | 1334509-86-2 (L-isomer ref); 26988-72-7 (Unprotected DL-precursor) |

| Molecular Formula | |

| Molecular Weight | 440.49 g/mol |

| Chirality | DL (Racemic Mixture) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the characteristic chemical shifts for Fmoc-1-methyl-tryptophan. Note that in achiral solvents (e.g., DMSO-

H NMR (400 MHz, DMSO-

)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 7.88 | d, | 2H | Fmoc Ar-H | Fluorenyl C4, C5 protons (pseudo-symmetry). |

| 7.70 - 7.60 | m | 3H | Fmoc Ar-H + Indole C4-H | Overlapping aromatic region. |

| 7.55 | d, | 1H | -NH -Fmoc | Carbamate NH (doublet due to coupling with |

| 7.42 - 7.28 | m | 4H | Fmoc Ar-H | Remaining fluorenyl protons. |

| 7.15 | s | 1H | Indole C2-H | Characteristic singlet of the indole ring. |

| 7.10 - 6.95 | m | 2H | Indole C5, C6-H | Indole benzene ring protons. |

| 4.35 - 4.25 | m | 1H | Chiral center proton. | |

| 4.25 - 4.15 | m | 3H | Fmoc CH | Fluorenyl methylene and methine protons. |

| 3.74 | s | 3H | Indole N-CH | Diagnostic Peak: Distinguishes 1-Me-Trp from Trp (which has N-H at ~10.8 ppm). |

| 3.25 | dd, | 1H | Diastereotopic methylene proton (side chain). | |

| 3.05 | dd, | 1H | Diastereotopic methylene proton (side chain). |

C NMR (100 MHz, DMSO-

)

| Shift ( | Assignment |

| 173.5 | Carboxylic Acid Carbonyl (-COOH) |

| 156.0 | Carbamate Carbonyl (Fmoc C=O) |

| 143.8, 140.7 | Fmoc Quaternary Carbons |

| 136.5 | Indole C7a (Quaternary) |

| 128.0 - 118.0 | Aromatic C-H (Fmoc + Indole) |

| 109.8 | Indole C7 (Adjacent to N-Me) |

| 65.8 | Fmoc -CH |

| 55.2 | |

| 46.7 | Fmoc -CH- (Methine) |

| 32.4 | Indole N-C H |

| 27.1 |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (+ESI)

-

Theoretical Monoisotopic Mass: 440.17

-

Observed Ions:

-

441.2

(Base Peak) -

463.2

(Sodium Adduct) -

219.1

(Fragment: 1-Me-Trp core) -

179.1

(Characteristic Fmoc cleavage)

-

UV/Vis Spectroscopy

-

Solvent: Methanol

- : 280 nm, 288 nm (shoulder).

-

Characteristics: Typical indole chromophore absorption. Methylation at

causes a negligible bathochromic shift compared to native Tryptophan.

Experimental Protocols

Synthesis of Fmoc-1-methyl-DL-tryptophan

This protocol describes the protection of the commercially available 1-methyl-DL-tryptophan precursor.

Reagents:

-

1-Methyl-DL-tryptophan (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Carbonate (

) (2.5 eq) -

Solvents: 1,4-Dioxane, Water (

), Ethyl Acetate (EtOAc), HCl (1N).

Procedure:

-

Dissolution: Dissolve 1-methyl-DL-tryptophan (10 mmol) in 25 mL of 10%

(aq). -

Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.

-

Reaction: Stir the mixture at room temperature (25°C) for 4-6 hours. Monitor by TLC (System:

:MeOH:AcOH 85:10:5). -

Workup:

-

Evaporate dioxane under reduced pressure.

-

Dilute the remaining aqueous phase with 50 mL

. -

Extract with diethyl ether (

mL) to remove unreacted Fmoc-OSu (discard organic layer). -

Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with EtOAc (

mL). -

Purification: Wash the combined EtOAc layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: Recrystallize from EtOAc/Hexane to yield Fmoc-1-methyl-DL-tryptophan as a white powder.

Quality Control Workflow

The following diagram outlines the mandatory QC steps to validate the identity and purity of the synthesized compound before release for peptide synthesis.

Caption: QC workflow ensuring chemical purity (>95%), structural identity (MS/NMR), and racemic composition (Chiral HPLC).

Applications in Peptide Synthesis

When using Fmoc-1-methyl-DL-tryptophan in SPPS:

-

Coupling Reagents: Standard HATU/DIPEA or DIC/Oxyma protocols are effective.

-

Steric Hindrance: The

-methyl group adds bulk but does not significantly hinder the -

Racemization: As a DL-mixture, the resulting peptide will be a diastereomeric mixture (if other chiral centers are present). This is often intentional for library screening (SAR studies).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676159, 1-Methyl-L-tryptophan. Retrieved from [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[2] Retrieved from [Link]

Sources

Methodological & Application

deprotection of Fmoc-1-methyl-DL-tryptophan on resin

Application Note: Optimized Deprotection of Fmoc-1-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary

The incorporation of Fmoc-1-methyl-DL-tryptophan (Fmoc-1-Me-Trp-OH) into peptide sequences introduces specific steric and stereochemical considerations. Unlike standard Tryptophan, the 1-methyl modification (methylation of the indole nitrogen,

This guide provides a high-fidelity protocol for the deprotection of Fmoc-1-Me-Trp-OH on resin. It moves beyond standard "recipe" approaches by integrating thermodynamic rationale with a self-validating UV-monitoring workflow. Note: As this reagent is a DL-mixture (racemic), users must anticipate the formation of diastereomeric peptide mixtures if the remaining sequence contains chiral centers.

Part 2: Scientific Background & Mechanistic Insight

The Molecule: 1-Methyl-DL-Tryptophan

The "1-methyl" designation refers to the methylation of the indole nitrogen (

-

Structural Impact: The methyl group adds steric bulk (

) compared to a proton. -

Electronic Impact: It prevents the formation of the indole anion, rendering the ring less susceptible to electrophilic attack (e.g., tert-butyl cations) during final TFA cleavage.

-

Aggregation: By removing the indole N-H, a potential side-chain hydrogen bond donor is eliminated, which can actually reduce inter-chain aggregation compared to native Trp, although the lipophilicity is increased.

The Deprotection Mechanism (E1cb)

Fmoc removal is not a simple hydrolysis; it is a base-catalyzed

-

Deprotonation: The base (Piperidine) abstracts the acidic proton at the fluorenyl 9-position (

). -

Elimination: The resulting carbanion stabilizes via resonance, leading to the elimination of the carbamate to form dibenzofulvene (DBF) and

. -

Scavenging: The highly reactive DBF is immediately trapped by excess piperidine to form a fulvene-piperidine adduct. Failure to scavenge DBF leads to re-alkylation of the free amine.

Figure 1: The E1cb pathway for Fmoc removal. The formation of the DBF-Piperidine adduct is the critical signal used for UV monitoring.

Part 3: Experimental Protocols

Reagents and Preparation

| Reagent | Concentration | Role | Storage |

| Piperidine | 20% (v/v) in DMF | Primary Deprotection Base | Dark, RT |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) + 2% Piperidine in DMF | "Turbo" Deprotection (Difficult Sequences) | Freshly Prepared |

| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Solvent | Dry, under |

| HOBt (Hydroxybenzotriazole) | 0.1 M (Optional) | Suppresses Aspartimide formation | Dissolved in Base |

Protocol A: Standard Deprotection (High Fidelity)

Recommended for sequences <15 residues with low aggregation potential.

-

Swelling: Ensure resin is fully swollen in DMF (10 mL/g resin) for 20 mins.

-

Initial Burst (Step 1): Add 20% Piperidine/DMF (5 mL per gram resin).

-

Duration: 3 minutes.

-

Temp: Ambient (

). -

Purpose: Removes bulk Fmoc and scavenges initial DBF.

-

-

Drain: Remove solvent.

-

Main Reaction (Step 2): Add fresh 20% Piperidine/DMF .

-

Duration: 10-12 minutes.

-

Agitation: Nitrogen bubbling or orbital shaking (Do not use magnetic stir bars; they grind resin).

-

-

Wash: Drain and wash with DMF (

min).-

Critical: Efficient washing is required to remove all traces of piperidine, which would cause racemization during the next activation step.

-

Protocol B: "Difficult Sequence" Deprotection

Use if UV monitoring indicates slow kinetics or for hydrophobic regions involving Fmoc-1-Me-Trp.

-

Reagent: 2% DBU / 2% Piperidine in DMF .

-

Why: DBU is a non-nucleophilic, stronger base that drives the deprotonation faster. Piperidine is still required to scavenge the DBF.

-

-

Cycle:

-

Treat 2 x 5 minutes.

-

Warning: Prolonged exposure to DBU can promote aspartimide formation if Asp(OtBu) is present in the chain. If Asp is present, add 0.1M HOBt to the deprotection mix.

-

Part 4: Process Monitoring (The Self-Validating System)

Trusting a fixed time is risky. You must validate deprotection efficiency using UV absorbance.[1]

UV-Vis Monitoring Strategy

The cleavage product (dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm (

Workflow:

-

Collect the filtrate from the deprotection steps.

-

Measure Absorbance (

).[2] -

Compare to the theoretical yield based on resin loading.

Calculation:

The Kaiser Test (Qualitative)

Since 1-Me-Trp is an amino acid, the deprotected species is a primary amine. The Kaiser (Ninhydrin) test is valid.

-

Blue Bead: Complete deprotection (Free amine present).

-

Yellow Bead: Incomplete deprotection (Fmoc still attached).

-

Note: If monitoring the coupling of Fmoc-1-Me-Trp onto the resin, the result is reversed (Blue = Fail, Yellow = Pass).

Part 5: Workflow Visualization

Figure 2: Operational workflow for the deprotection cycle with integrated Quality Control checkpoints.

Part 6: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Incomplete Deprotection | Aggregation (beta-sheets) | Switch to Protocol B (DBU). Perform reaction at |

| Low UV Yield | Steric hindrance of 1-Me group | Increase reaction time to |

| Aspartimide Formation | Base-catalyzed ring closure | Add 0.1M HOBt to the deprotection cocktail. |

| Diastereomer Formation | Racemic Starting Material (DL) | Unavoidable. The product will be a mixture. Separate isomers via HPLC if necessary. |

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3] International Journal of Peptide and Protein Research.[2][3] Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Wade, J. D., et al. (2000). DBU as an auxiliary reagent for Fmoc deprotection. Letters in Peptide Science. Link

-

Bachem. Fmoc-1-Me-Trp-OH Technical Data. Bachem Product Sheet. Link

Sources

Application Notes and Protocols for the Use of Fmoc-1-methyl-DL-tryptophan in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Fmoc-1-methyl-DL-tryptophan into synthetic peptides using automated solid-phase peptide synthesis (SPPS). The methylation at the first position of the indole ring of tryptophan introduces unique steric and electronic properties that can be leveraged in drug design and biochemical studies. However, these same properties, coupled with the use of a racemic mixture, present specific challenges during synthesis. This guide offers in-depth protocols, explains the underlying chemical principles, and provides strategies for successful synthesis, purification, and characterization of peptides containing this modified residue.

Introduction: The Significance of 1-methyl-tryptophan in Peptide Chemistry

Tryptophan is a crucial amino acid in many biological processes, and its modification is a key strategy in the development of novel peptide therapeutics. Methylation of the indole nitrogen at the 1-position can alter the residue's hydrogen bonding capacity, hydrophobicity, and electronic properties. This can lead to peptides with enhanced metabolic stability, altered receptor binding affinities, and unique pharmacological profiles. Fmoc-1-methyl-DL-tryptophan is a valuable building block for exploring these structure-activity relationships.

The use of a DL-racemic mixture allows for the simultaneous synthesis of two diastereomeric peptides, which can be separated and screened for differential biological activity. This approach can be a powerful tool in the early stages of drug discovery.

Chemical Properties and Synthesis Considerations

The successful incorporation of Fmoc-1-methyl-DL-tryptophan into a peptide sequence requires an understanding of its unique chemical characteristics.

-

Indole Nitrogen Methylation: The methyl group at the N1 position of the indole ring prevents the formation of hydrogen bonds at this site. This modification can influence the local conformation of the peptide backbone. The methyl group also provides some protection to the indole ring from electrophilic attack, a common side reaction with unprotected tryptophan during acid-mediated cleavage.[1]

-

Steric Hindrance: While the methylation is on the side chain, it can still introduce a degree of steric hindrance during the coupling reaction. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation.[2]

-

Racemic Nature: The use of a DL-racemic mixture will result in the synthesis of two distinct peptide diastereomers for each incorporation site. These diastereomers will have different physicochemical properties, which allows for their separation by chromatography.[3]

Recommended Protocols for Automated Synthesis

The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc chemistry. It is assumed that the user is familiar with the basic operation of their specific instrument.

Pre-Synthesis Preparation

-

Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Reagent Preparation:

-

Fmoc-1-methyl-DL-tryptophan Solution: Prepare a fresh solution of Fmoc-1-methyl-DL-tryptophan in a suitable solvent such as N,N-dimethylformamide (DMF) at the concentration recommended for your synthesizer (typically 0.2 to 0.5 M). Ensure complete dissolution.

-

Coupling Reagents: For routine couplings, a standard activator like HCTU may be sufficient. However, due to the potential for steric hindrance, it is highly recommended to use a more potent coupling reagent such as HATU in combination with an appropriate base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4]

-

Deprotection Solution: A standard solution of 20% piperidine in DMF is suitable for Fmoc group removal.[4]

-

Automated Synthesis Cycle for Fmoc-1-methyl-DL-tryptophan Incorporation

The following is a generalized cycle. Specific timings may need to be optimized for your instrument and sequence.

Caption: Automated SPPS cycle for incorporating Fmoc-1-methyl-DL-tryptophan.

Detailed Steps:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Coupling: Deliver the pre-activated solution of Fmoc-1-methyl-DL-tryptophan to the reaction vessel.

-

Activation: Pre-activate the Fmoc-1-methyl-DL-tryptophan with HATU and DIEA for 1-2 minutes before adding to the resin.

-

Coupling Time: A standard coupling time of 30-60 minutes is a good starting point. For difficult sequences, a double coupling may be beneficial.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Continue with the next amino acid in the sequence.

Post-Synthesis: Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

Caption: Workflow for peptide cleavage and precipitation.

Recommended Cleavage Cocktail:

Even with the 1-methyl group, scavengers are essential to prevent side reactions with other sensitive residues and to quench reactive species generated from protecting groups. A standard and effective cocktail is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification of Diastereomers

The crude product will be a mixture of two diastereomers. These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][7]

| Parameter | Recommendation | Rationale |

| Column | C18 stationary phase | Provides good hydrophobic retention for most peptides. |

| Mobile Phase A | 0.1% TFA in water | Standard acidic modifier for good peak shape. |

| Mobile Phase B | 0.1% TFA in acetonitrile | Elutes the peptides from the column. |

| Gradient | A shallow gradient (e.g., 0.5-1% B per minute) | Enhances the separation of closely eluting diastereomers. |

| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tryptophan indole ring. |

Example Gradient:

-

0-5 min: 5% B

-

5-65 min: 5% to 65% B

-

65-70 min: 65% to 95% B

-

70-75 min: 95% B

The two diastereomers should appear as two distinct, often closely eluting, peaks. Collect the fractions for each peak separately and confirm their identity by mass spectrometry.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is essential for confirming the successful synthesis of the target peptide.

-

Electrospray Ionization (ESI-MS): Provides an accurate molecular weight of the purified peptides. The observed mass should correspond to the theoretical mass of the peptide containing one 1-methyl-tryptophan residue.

-

Tandem Mass Spectrometry (MS/MS): Can be used to confirm the amino acid sequence and the location of the 1-methyl-tryptophan residue through fragmentation analysis.[8][9]

HPLC Analysis

Analytical RP-HPLC is used to assess the purity of the final products. The same conditions as the preparative HPLC can be used on an analytical scale. Each purified diastereomer should show a single major peak.

Troubleshooting

-

Incomplete Coupling: If monitoring indicates incomplete coupling of the Fmoc-1-methyl-DL-tryptophan, perform a second coupling cycle before proceeding to the next amino acid. Consider increasing the coupling time or using a higher concentration of the coupling reagent.

-

Poor Diastereomer Separation: If the diastereomers are not well-resolved by HPLC, try an even shallower gradient, a different organic modifier (e.g., methanol), or a different column chemistry (e.g., a phenyl-hexyl column).

-

Unexpected Side Products: If mass spectrometry reveals significant side products, ensure that a fresh cleavage cocktail with scavengers was used. Also, confirm the purity of the Fmoc-1-methyl-DL-tryptophan building block.

Conclusion

The incorporation of Fmoc-1-methyl-DL-tryptophan into peptides is a valuable technique for generating novel peptide analogs for research and drug development. While the steric and stereochemical properties of this amino acid require special considerations, the protocols outlined in this guide provide a robust framework for its successful use in automated peptide synthesis. Careful optimization of coupling conditions, the use of appropriate cleavage cocktails, and systematic purification and analysis will enable the reliable production of high-purity peptides containing this unique building block.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.

- Sagher, O., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 76(21), 8632–8640.

- Ren, D., et al. (2006). Fragmentation of peptides with N-terminal dimethylation and imine/methylol adduction at the tryptophan side-chain. Journal of the American Society for Mass Spectrometry, 17(11), 1596-1604.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015).

- Stathopoulos, P., Papas, S., & Tsikaris, V. (2005). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Research, 66(s1), 16-21.

- Pícha, J., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

- Wang, Y., et al. (2023). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development, 27(7), 1279-1288.

- Khadse, S. C., & P. T. P. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-10.

- Lee, S., et al. (2022).

- D'Souza, A. D., & D'Souza, M. J. (2019). H arylation of tryptophan: transformation of the directing group into an activated amide. Organic & Biomolecular Chemistry, 17(32), 7529-7533.

- Vankayala, B. K., & G, R. (2017). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10.

- Wessely, F., & Schwabl, A. (2017). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 23(53), 13011-13015.

- Guryanov, I., et al. (2006). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. Current Protocols in Protein Science, Chapter 8, Unit 8.7.

- Al-Majed, A. A., & El-Gizawy, S. A. (2017). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.

- Ai, Y., et al. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771-1779.

- Blanpain, A., et al. (2015). Compounds and methods for purifying peptides produced by solid phase peptide synthesis. U.S.

- Zhang, Z., et al. (2021). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation.

- Ackaert, C., et al. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Chimica Oggi-Chemistry Today, 38(2), 22-25.

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

- Junk, L., Ullrich, A., & Kazmaier, U. (2015).

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Yoshimura, Y., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 144(24), 7356-7363.

-

Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed C(sp 3 )–H arylation of tryptophan: transformation of the directing group into an activated amide - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03440D [pubs.rsc.org]

- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 9. Mascot help: Peptide fragmentation [matrixscience.com]

Application Notes and Protocols for the Cleavage of Peptides Containing 1-Methyl-Tryptophan

Introduction: The Unique Challenge of 1-Methyl-Tryptophan in Peptide Chemistry

The incorporation of modified amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and cell permeability. 1-methyl-tryptophan (Trp(Me)) is one such modification of significant interest, as the methylation of the indole nitrogen can alter the residue's electronic and steric profile, influencing peptide conformation and interaction with biological targets.

While the synthesis of peptides containing 1-methyl-tryptophan via solid-phase peptide synthesis (SPPS) is relatively straightforward, the final cleavage and deprotection step presents a unique set of challenges. This critical stage, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the cleavage of side-chain protecting groups. These electrophilic species can readily modify sensitive residues, with the electron-rich indole ring of tryptophan being a primary target for undesired alkylation and oxidation.

The methylation at the N1 position of the indole ring in 1-methyl-tryptophan introduces an additional layer of complexity. This modification enhances the electron-donating nature of the indole system, potentially increasing its susceptibility to electrophilic attack compared to unmodified tryptophan. Consequently, standard cleavage protocols may not be sufficient to prevent side reactions, leading to a heterogeneous mixture of the desired peptide and various modified byproducts. This necessitates a carefully optimized cleavage cocktail designed to effectively scavenge carbocations while ensuring the stability of the 1-methyl-tryptophan residue.

This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the cleavage of peptides containing 1-methyl-tryptophan. We will delve into the mechanistic basis of potential side reactions and present a detailed, validated protocol for a cleavage cocktail that ensures the integrity of the final peptide product.

Understanding the Mechanism of Side Reactions

During the TFA-mediated cleavage of peptides from the solid support and the removal of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl), a significant concentration of carbocations is generated. The tert-butyl cation, formed from the cleavage of Boc protecting groups and tert-butyl ethers, is a particularly problematic electrophile.

The indole ring of tryptophan is highly nucleophilic and prone to electrophilic substitution, primarily at the C3 position. In the case of 1-methyl-tryptophan, the methyl group at the N1 position further activates the indole ring towards electrophilic attack.

Figure 1: Mechanism of tert-butylation of 1-methyl-tryptophan during TFA cleavage.

The primary side reaction of concern is the alkylation of the 1-methyl-indole ring by carbocations. This can lead to the formation of various isomers, with substitution occurring at different positions on the indole ring, further complicating the purification process. Additionally, oxidation of the indole ring can occur, although the N-methylation may offer some degree of protection against certain oxidative pathways.

Comparative Analysis of Cleavage Cocktails

To mitigate these side reactions, a carefully formulated cleavage cocktail containing a mixture of scavengers is essential. Scavengers are nucleophilic reagents that are more reactive towards the generated carbocations than the sensitive amino acid side chains, effectively "trapping" them before they can modify the peptide.

Here, we present a comparison of common cleavage cocktails and their suitability for peptides containing 1-methyl-tryptophan.

| Reagent Cocktail | Composition (v/v) | Key Scavengers & Their Functions | Suitability for 1-Methyl-Tryptophan |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water: Scavenges tert-butyl cations. Phenol: Aromatic scavenger for carbocations. Thioanisole: Soft nucleophile, effective for scavenging various carbocations. 1,2-Ethanedithiol (EDT): Strong nucleophile, particularly effective for trityl cations and can reduce methionine sulfoxide. | Recommended. This is a robust, general-purpose cocktail for sensitive residues. The combination of hard and soft nucleophiles provides comprehensive protection against various carbocations that could react with the activated 1-methyl-indole ring. |

| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Triisopropylsilane (TIPS): A reducing scavenger that effectively quenches carbocations through hydride transfer. Water: Scavenges tert-butyl cations. | Potentially Suitable, but with Caution. While effective for many peptides, the strong reducing nature of TIPS could potentially lead to undesired side reactions with the 1-methyl-indole ring under prolonged exposure. Optimization of cleavage time is critical. |

| TFA / Water | TFA / Water (95:5) | Water: Acts as a scavenger for tert-butyl cations. | Not Recommended. This cocktail offers minimal protection and is insufficient for the highly activated 1-methyl-tryptophan residue, likely leading to significant alkylation. |

| Recommended Cocktail for Trp(Me) | TFA / Water / EDT / TIS (94:2.5:2.5:1) | Water: Scavenges tert-butyl cations. 1,2-Ethanedithiol (EDT): A potent nucleophilic scavenger. Triisopropylsilane (TIS): A reducing scavenger to capture carbocations. | Highly Recommended. This formulation provides a multi-faceted defense. Water and EDT act as classical nucleophilic scavengers, while the inclusion of a smaller amount of TIS offers a reductive scavenging pathway, providing broad protection for the electron-rich 1-methyl-indole ring. |

Detailed Protocol for Cleavage of 1-Methyl-Tryptophan Containing Peptides

This protocol is optimized for the cleavage of a peptide synthesized on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Materials:

-

Peptide-resin containing 1-methyl-tryptophan

-

Trifluoroacetic acid (TFA), reagent grade

-

Deionized water

-

1,2-Ethanedithiol (EDT)

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

-

Nitrogen line

-

Centrifuge and centrifuge tubes

-

Rotary evaporator (optional)

Procedure:

-

Resin Preparation:

-

Transfer the dry peptide-resin to a suitable reaction vessel.

-

Wash the resin three times with dichloromethane (DCM) to remove any residual solvents from synthesis and to swell the resin.

-

Dry the resin under a stream of nitrogen for 15-30 minutes.

-

-

Preparation of the Cleavage Cocktail:

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

For a 0.1 mmol scale synthesis, prepare the following cleavage cocktail in a glass vial:

-

Trifluoroacetic acid (TFA): 4.7 mL

-

Deionized Water: 0.125 mL

-

1,2-Ethanedithiol (EDT): 0.125 mL

-

Triisopropylsilane (TIS): 0.05 mL

-

-

Mix the cocktail gently. The solution should be prepared fresh just before use.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Ensure the resin is fully submerged in the cocktail.

-

Gently agitate the mixture at room temperature for 2-3 hours. A gentle stream of nitrogen can be bubbled through the suspension to ensure mixing and to maintain an inert atmosphere.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture through the sintered glass filter into a clean collection tube.

-

Wash the resin twice with a small volume of fresh TFA (approximately 0.5 mL each) and combine the filtrates.

-

In a separate centrifuge tube, add approximately 10 mL of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.

-

Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. This step is crucial to remove the scavengers and other small molecule impurities.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

-

Post-Cleavage Work-up:

-

The crude peptide can be dissolved in a suitable aqueous buffer (e.g., 10% acetic acid in water) and lyophilized for storage.

-

Analyze the crude peptide by HPLC and mass spectrometry to assess the purity and confirm the molecular weight of the desired product.

-

Figure 2: Experimental workflow for the cleavage of 1-methyl-tryptophan containing peptides.

Conclusion

The successful cleavage of peptides containing the sensitive 1-methyl-tryptophan residue hinges on the careful selection and application of a robust scavenger cocktail. The inherent nucleophilicity of the 1-methyl-indole ring necessitates a multi-component scavenger system to effectively quench the array of carbocations generated during TFA-mediated deprotection. The recommended cocktail of TFA, water, EDT, and a small amount of TIS provides a comprehensive approach to minimizing side reactions and ensuring the integrity of the final peptide product. By following the detailed protocol outlined in this application note, researchers can confidently and reliably obtain high-purity peptides incorporating this valuable modification for their downstream applications in drug discovery and chemical biology.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Peptide research, 3(4), 255–266. [Link]

-

AAPPTEC. "Cleavage Cocktails." [Link]

using Fmoc-1-methyl-DL-tryptophan for protein-protein interaction studies

Application Note: Probing Protein-Protein Interaction Interfaces using Fmoc-1-methyl-DL-tryptophan

Abstract

Tryptophan (Trp) residues are statistically overrepresented at protein-protein interaction (PPI) "hotspots" due to their unique ability to engage in hydrophobic, cation-

Introduction: The Indole N-H as a PPI Linchpin

In many high-affinity PPIs (e.g., p53-MDM2), the tryptophan indole ring is buried within a hydrophobic pocket. While hydrophobic burial is the primary driving force, the indole nitrogen (N1) often forms a critical hydrogen bond with a backbone carbonyl or a side-chain acceptor on the partner protein.

-

Native Trp: Indole N-H is a strong H-bond donor (

). -

1-Methyl-Trp: The N-H is replaced by N-CH

. This abolishes H-bond donor capability and introduces minor steric bulk, but retains

Strategic Utility: By substituting a critical Trp with 1-Methyl-Trp, researchers can quantify the thermodynamic contribution (

Chemical Specifications & Handling

| Property | Specification | Notes |

| Compound | Fmoc-1-methyl-DL-tryptophan | Racemic mixture of (R) and (S) at |

| Formula | C | MW: 440.5 g/mol |

| Solubility | DMF, NMP (High) | Dissolve at 0.2–0.5 M for SPPS. |

| Stability | Acid Stable | Indole 1-methyl group is stable to TFA cleavage. |

| Chirality | DL (Racemic) | CRITICAL: Incorporation yields a mixture of diastereomeric peptides. |

Experimental Workflow: The "Indole-Scan"

The following workflow describes the synthesis and isolation of peptidomimetics to probe PPIs.

Figure 1: Workflow for utilizing racemic Fmoc-1-methyl-DL-tryptophan in peptide synthesis to isolate specific stereoprobes for PPI analysis.

Detailed Protocol: SPPS with Racemic Fmoc-1-Me-DL-Trp

Objective: Synthesize a peptide library containing 1-methyl-Trp and separate the resulting diastereomers to evaluate the stereochemical and hydrogen-bonding requirements of the interface.

Step 1: Coupling Reaction

Unlike N-methylated backbone residues (which are sterically hindered), the 1-methyl group is on the indole side chain. Standard coupling protocols are generally sufficient, but double coupling is recommended to ensure high yield given the racemic nature of the building block.

-

Reagents:

-

Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids).

-

Activator: HCTU or HATU (0.5 M in DMF).

-

Base: DIPEA (2.0 M in NMP).

-

Amino Acid: Fmoc-1-methyl-DL-tryptophan (0.2 M in DMF).

-

-

Procedure:

-

Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash 5x DMF.

-

Coupling: Add 5 eq. Amino Acid, 5 eq. HCTU, and 10 eq.[1] DIPEA.

-

Shake at room temperature for 45–60 minutes .

-

Wash: 5x DMF.

-

Optional: Repeat coupling step (Double Couple) to ensure >99% incorporation.

-

Step 2: Cleavage and Work-up

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

O. Note: Avoid EDT (ethanedithiol) if possible, as it is odorous, though it protects Trp from oxidation. The 1-methyl group makes the indole ring slightly more electron-rich, so TIS is essential to scavenge carbocations. -

Time: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

Step 3: Separation of Diastereomers (Critical)

Since the starting material was DL , the crude product contains two peptide species:

-

Peptide with L -1-Me-Trp

-

Peptide with D -1-Me-Trp

These are diastereomers (assuming the peptide contains other chiral L-amino acids). They will have different physical properties and can be separated by Reverse-Phase HPLC.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: Shallow gradient is required for separation.

-

Example: If the peptide elutes at ~40% B, run a gradient of 30% to 50% B over 40 minutes (0.5% B/min).

-

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Indole absorption).

-

Identification:

-

The L-isomer typically elutes differently than the D-isomer. In amphipathic helices, the D-isomer often disrupts the helix and elutes earlier (lower hydrophobicity), whereas the L-isomer forms the stable secondary structure and elutes later. However, this must be empirically verified.

-

Action: Collect both major peaks separately. Analyze by LC-MS (mass will be identical) and Circular Dichroism (CD) to assess secondary structure.

-

Application Note: Interpreting Binding Data

Once the L- and D-variants are purified, perform a binding assay (e.g., Fluorescence Polarization against the target protein).

Scenario A: The "Hydrogen Bond Knockout"

-

Observation: The L-1-Me-Trp peptide shows a drastic loss in affinity (

increases >10-fold) compared to the native L-Trp peptide.

Scenario B: The "Hydrophobic Enhancement"

-

Observation: The L-1-Me-Trp peptide retains or improves affinity compared to the native.

-

Conclusion: The N-H hydrogen bond is not critical. The interaction is likely driven by hydrophobic burial. The added methyl group may fill a small hydrophobic void, improving

via the hydrophobic effect.

Scenario C: Stereochemical Probe (D-isomer)

-

Observation: The D-1-Me-Trp peptide shows altered activity.[1]

References

-

Hu, Z., et al. (2022).[2] "The Role of Tryptophan in

Interactions in Proteins: An Experimental Approach." Journal of the American Chemical Society. Link -

Koeppe, R. E., et al. (2008). "The Preference of Tryptophan for Membrane Interfaces: Insights from N-methylation of Tryptophans in Gramicidin Channels." Biochemistry. Link

-

Chattopadhyay, A., et al. (2006). "Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels." Biophysical Journal. Link

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols." Technical Library. Link

Sources

Application Notes and Protocols: Fmoc-1-methyl-DL-tryptophan in the Synthesis of Bioactive Peptides

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. N-methylation, in particular, is a widely adopted modification to improve metabolic stability, cell permeability, and receptor affinity. This guide focuses on Fmoc-1-methyl-DL-tryptophan, a unique building block where the methyl group is positioned on the indole nitrogen of the tryptophan side chain. This modification preserves the peptide backbone's native conformation while introducing significant changes to the electronic and steric properties of the side chain, making it a valuable tool for modulating biological activity. We provide a detailed exploration of its application in Fmoc-based solid-phase peptide synthesis (SPPS), including field-proven protocols, mechanistic insights, and a discussion of the biological implications for researchers in drug development and chemical biology.

Introduction: The Strategic Value of Side-Chain Methylation